molecular formula C8H7ClN2O B2666219 N-(5-chloropyridin-2-yl)prop-2-enamide CAS No. 1156926-40-7

N-(5-chloropyridin-2-yl)prop-2-enamide

Cat. No.: B2666219
CAS No.: 1156926-40-7
M. Wt: 182.61
InChI Key: ZHIYIJWXHRRHKN-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)prop-2-enamide is a chloropyridine-derived acrylamide compound synthesized via acylation of 5-chloro-2-aminopyridine with acryloyl chloride or acrylic acid derivatives. This reaction typically yields 87–91% under optimized conditions, as demonstrated in studies focusing on N-heterocyclic scaffolds . The compound’s structure features a 5-chloropyridin-2-yl group attached to the nitrogen of a prop-2-enamide (acrylamide) moiety, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h2-5H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIYIJWXHRRHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)prop-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Pyridine Ring

  • N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide: This analog replaces the 5-chloro substituent with bromine at position 4 and introduces a bulky 2,2-dimethylpropanamide group.

Modifications in the Amide Side Chain

  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (Compound 3): Replaces the acrylamide group with a β-alanine-derived chain terminated by a methylcarbamothioyl substituent. This modification enhances antioxidant activity, attributed to the thiourea moiety’s radical scavenging capability .
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (Compound 4): Substitutes the terminal group with a phenylcarbamoyl unit, improving reducing power due to electron-donating aromatic interactions .
  • Hydrazones 7–10 :
    Derived from hydrazide intermediates, these compounds exhibit antibacterial activity (e.g., inhibition of Rhizobium radiobacter and Escherichia coli) via hydrazone Schiff base formation, a feature absent in the parent acrylamide .

Key Insights and Trends

Substituent Effects :

  • Halogen position (e.g., 5-Cl vs. 4-Br/5-Cl) influences electronic properties and target selectivity.
  • Thiourea (Compound 3) and hydrazone (Compound 7) groups introduce redox or chelating functionalities absent in the parent acrylamide.

Bioactivity :

  • Antioxidant activity correlates with electron-rich substituents (e.g., thiourea), while antibacterial action requires hydrazone formation.

Synthetic Flexibility : High yields (~90%) for N-(5-chloropyridin-2-yl)prop-2-enamide highlight its viability as a precursor for diverse analogs .

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